molecular formula C21H22ClN B001222 Naftifine hydrochloride CAS No. 65473-14-5

Naftifine hydrochloride

Cat. No. B001222
CAS RN: 65473-14-5
M. Wt: 323.9 g/mol
InChI Key: OLUNPKFOFGZHRT-YGCVIUNWSA-N
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Description

Synthesis Analysis

Naftifine hydrochloride is synthesized through routes that establish its antifungal properties, focusing on the allylamine derivative as a critical structural element. The synthesis and structure-activity relationships of naftifine-related allylamine antimycotics have been explored, showing that its antifungal activity is tightly linked to its specific chemical structure. A tertiary allylamine function is crucial for its activity against fungi, with the phenyl ring allowing for significant structural variations (Stütz et al., 1986).

Molecular Structure Analysis

The molecular structure of naftifine is characterized by its allylamine core, which is essential for its antifungal efficacy. This structure is instrumental in inhibiting the fungal enzyme squalene 2,3-epoxidase, leading to a disruption in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The specific configuration of naftifine's molecular structure allows it to target and inhibit fungal growth effectively.

Chemical Reactions and Properties

Naftifine hydrochloride engages in chemical interactions that underscore its antifungal properties. Its ability to inhibit squalene epoxidase is a hallmark of its action, causing a decrease in ergosterol synthesis and an accumulation of squalene within fungal cells, which leads to their demise. This mechanism is distinct and contributes to its broad antifungal spectrum.

Physical Properties Analysis

The physical properties of naftifine hydrochloride, such as its solubility and stability, are optimized through complexation with cyclodextrins, improving its physicochemical characteristics. This optimization enhances naftifine's application in antifungal treatments, facilitating its delivery and effectiveness (Uzqueda et al., 2006).

Scientific Research Applications

  • Topical Treatment of Skin Conditions : A study by Barakat et al. (2009) developed an alcohol-free niosome gel containing 1% naftifine hydrochloride, showing potential usefulness in treating skin conditions (Barakat et al., 2009).

  • In Vitro Release Studies : Karampelas (2020) discussed the use of naftifine hydrochloride in hydrogels for in vitro release studies in vertical diffusion cell systems (Karampelas, 2020).

  • Treatment of Onychomycosis : Kosenkova et al. (2020) highlighted its use in external solutions for onychomycosis treatment, emphasizing its wide action spectrum against fungi (Kosenkova et al., 2020).

  • Antibacterial and Anti-inflammatory Effects : Naftifine hydrochloride also exhibits antibacterial, anti-inflammatory, and viscosity-prolonging effects, as discussed in studies by Kosenkova and Krasnjuks (2019, 2020) (Kosenkova & Krasnyuk, 2019; Kosenkova et al., 2020).

  • Antifungal Agent for Onychomycosis : Its combination with PEG-400 and PEG-1000 presents an innovative antifungal agent for treating onychomycosis (Kosenkova et al., 2020).

  • Activity Against Dermatophytes : It is highly effective in treating skin infections caused by various fungi, as demonstrated by Petrányi et al. (1981) and Ghannoum et al. (2013) (Petrányi et al., 1981; Ghannoum et al., 2013).

  • Erythema-Suppressive Effects : According to Kecskés and Jahn (1989), naftifine hydrochloride has an anti-inflammatory effect with potency comparable to weak topical glucocorticosteroids for erythema-suppressive effects (Kecskés & Jahn, 1989).

  • Treatment of Tinea Pedis : Stein Gold et al. (2013) and Verma et al. (2015) demonstrated its efficacy in treating tinea pedis, particularly in pediatric subjects (Stein Gold et al., 2013; Verma et al., 2015).

  • Superficial Cutaneous Fungal Infections : Rosen et al. (1991) noted its efficacy in superficial cutaneous fungal infections with antibacterial properties (Rosen et al., 1991).

  • Transungual Delivery : Šveikauskaitė and Briedis (2020) highlighted its potential in transungual delivery when combined with physical and chemical enhancing factors (Šveikauskaitė & Briedis, 2020).

Future Directions

Naftifine hydrochloride is currently used to treat a variety of fungal skin infections . The medication should be applied to the skin only, and the length of treatment is based on the medical condition and response to therapy . It’s important to continue using this medication until the full prescribed treatment period is finished, even if symptoms disappear after a few days . Stopping the medication too early may result in a return of the infection .

properties

IUPAC Name

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNPKFOFGZHRT-YGCVIUNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045496
Record name Naftifine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftifine hydrochloride

CAS RN

65473-14-5
Record name Naftifine hydrochloride
Source CAS Common Chemistry
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Record name Naftifine hydrochloride [USAN:USP]
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Record name NAFTIFINE HYDROCHLORIDE
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Record name Naftifine hydrochloride
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Record name (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride
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Record name NAFTIFINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
485
Citations
M Ghannoum, N Isham, A Verma, S Plaum… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… In the study described in this report, we assessed the in vitro activity of naftifine hydrochloride, the active ingredient in naftifine hydrochloride cream and gel 1% and 2%, against the …
Number of citations: 58 journals.asm.org
HS Barakat, IA Darwish, LK El-Khordagui… - Drug development …, 2009 - Taylor & Francis
… Marketed topical gels of the antifungal drug naftifine hydrochloride contain 50% alcohol as … -free niosome gel containing 1% naftifine hydrochloride. Niosomes were prepared and …
Number of citations: 64 www.tandfonline.com
AK Gupta, JE Ryder, EA Cooper - Journal of cutaneous …, 2008 - journals.sagepub.com
Background: Naftifine is a topical allylamine that is effective and safe in the management of superficial dermatomycoses. Naftifine is fungicidal in vitro against a broad spectrum of …
Number of citations: 51 journals.sagepub.com
MD Stefan Plaum, AB Fleischer Jr… - Journal of Drugs in …, 2013 - academia.edu
… The secondary measurement is the distribution of naftifine hydrochloride across the … The total amount of naftifine hydrochloride recovered from the tape strips was the highest at day 15 (…
Number of citations: 26 www.academia.edu
O Gusliakova, R Verkhovskii, A Abalymov… - Materials Science and …, 2021 - Elsevier
… Here, we introduce biodegradable calcium carbonate carriers containing 4.9% (w/w) of naftifine hydrochloride antimycotic allowing the efficient accumulation into the skin appendages. …
Number of citations: 35 www.sciencedirect.com
I Šveikauskaitė, V Briedis - International Journal of Polymer Science, 2017 - hindawi.com
… by naftifine hydrochloride release testing. Release of naftifine hydrochloride increased with … Plasticizer triacetin affected the release of naftifine hydrochloride, when Eudragit RS100 …
Number of citations: 34 www.hindawi.com
LP Kotrekhova - Vestnik dermatologii i venerologii, 2015 - vestnikdv.ru
… To compare the efficacy of naftifine hydrochloride (Exoderil® … 36 patients receiving naftifine hydrochloride while the … of the patients treated with naftifine hydrochloride cream and 82% of …
Number of citations: 6 www.vestnikdv.ru
M Napolitano, D Fattore, G Fabbrocini, C Patruno - Dermatitis, 2019 - liebertpub.com
… Naftifine hydrochloride is a topical fungicidal allylamine introduced in the early '80s. It inhibits the enzyme squalene epoxidase, necessary for ergosterol synthesis, and is effective …
Number of citations: 2 www.liebertpub.com
SD Sinha, A Rajamma, MR Bandi… - Clinical Drug …, 2023 - Springer
… Patients presenting with mild to moderate signs and symptoms of interdigital tinea pedis and mycologically confirmed tinea infection were randomised to either naftifine hydrochloride 2…
Number of citations: 3 link.springer.com
LP Kotrekhova, AA Vashkevich, EN Tsurupa… - Vestnik dermatologii i …, 2016 - vestnikdv.ru
Introduction & objectives: The purpose of this study was to demonstrate the efficacy comparability of 1% NH lotion vs. of 1% NH cream (exoderil, Sandoz) in the treatment of pityriasis …
Number of citations: 7 vestnikdv.ru

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